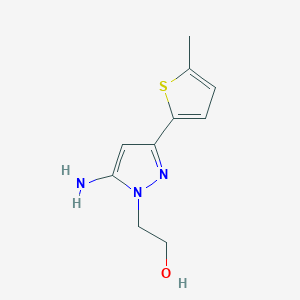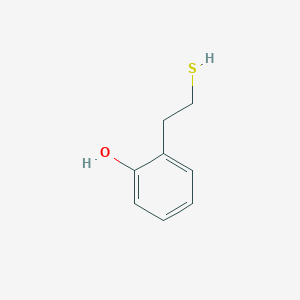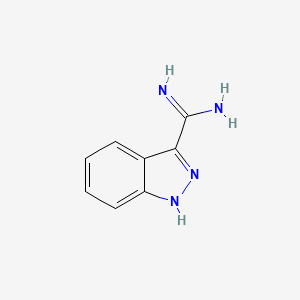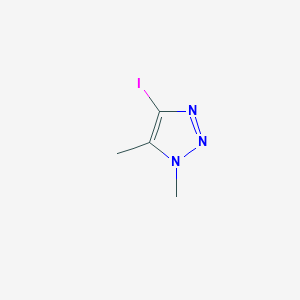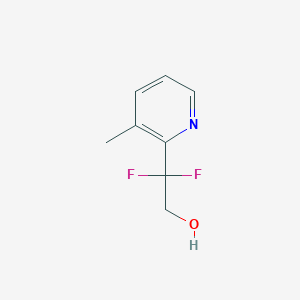
3-Bromo-4-chlorophenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chlorophenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a chloroformate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-4-chlorophenyl chloroformate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-chlorophenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-chlorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group can hydrolyze to form 3-bromo-4-chlorophenol and carbon dioxide.
Reduction: The compound can be reduced to form 3-bromo-4-chlorophenol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
3-Bromo-4-chlorophenol: Formed through hydrolysis or reduction.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chlorophenyl chloroformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the derivatization of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chlorophenyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-chlorophenyl chloroformate: Similar structure but with different positions of bromine and chlorine atoms.
3-Chloro-4-bromophenyl chloroformate: Another positional isomer with bromine and chlorine atoms swapped.
4-Chlorophenyl chloroformate: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness
3-Bromo-4-chlorophenyl chloroformate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. This dual halogenation can provide distinct advantages in synthetic applications, such as increased reactivity towards nucleophiles and the ability to form a wider range of derivatives.
Eigenschaften
Molekularformel |
C7H3BrCl2O2 |
|---|---|
Molekulargewicht |
269.90 g/mol |
IUPAC-Name |
(3-bromo-4-chlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H |
InChI-Schlüssel |
PURAHRZOBUNJJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(=O)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)


